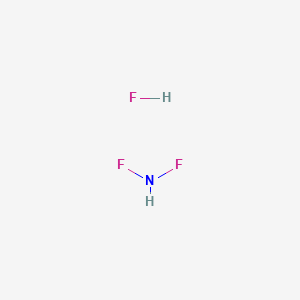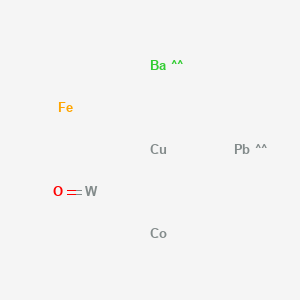silane CAS No. 185201-56-3](/img/structure/B12553300.png)
[3-(Butyldisulfanyl)propyl](triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butyldisulfanyl)propylsilane is an organosilicon compound with the molecular formula C13H30O3S2Si It is characterized by the presence of a butyldisulfanyl group attached to a propyl chain, which is further connected to a triethoxysilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyldisulfanyl)propylsilane typically involves the reaction of 3-mercaptopropyltriethoxysilane with butyl disulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-Mercaptopropyltriethoxysilane+Butyl disulfide→3-(Butyldisulfanyl)propylsilane
Industrial Production Methods
In industrial settings, the production of 3-(Butyldisulfanyl)propylsilane can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process typically involves continuous flow reactors to ensure consistent product quality and efficient use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butyldisulfanyl)propylsilane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ethoxy groups can be hydrolyzed and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or dithiothreitol are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of ethoxy groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Silanols and other functionalized silanes.
Wissenschaftliche Forschungsanwendungen
3-(Butyldisulfanyl)propylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between inorganic materials and organic polymers.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 3-(Butyldisulfanyl)propylsilane involves the interaction of its silane group with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. This enhances the adhesion and stability of coatings and other materials. The disulfide bond can undergo redox reactions, making it useful in applications requiring reversible bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Butyldisulfanyl)propylsilane
- 3-(Mercaptopropyl)triethoxysilane
- [3-(Chloropropyl)triethoxysilane
Uniqueness
Compared to similar compounds, [3-(Butyldisulfanyl)propylsilane offers a unique combination of reactivity and stability due to the presence of both disulfide and triethoxysilane groups. This makes it particularly valuable in applications requiring both strong adhesion and reversible bonding capabilities.
Eigenschaften
CAS-Nummer |
185201-56-3 |
|---|---|
Molekularformel |
C13H30O3S2Si |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
3-(butyldisulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C13H30O3S2Si/c1-5-9-11-17-18-12-10-13-19(14-6-2,15-7-3)16-8-4/h5-13H2,1-4H3 |
InChI-Schlüssel |
XSYOCTHGPQPTST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSSCCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


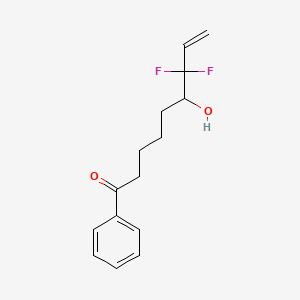
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
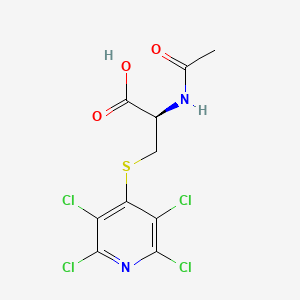

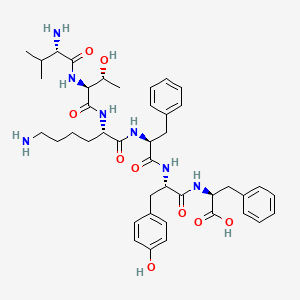

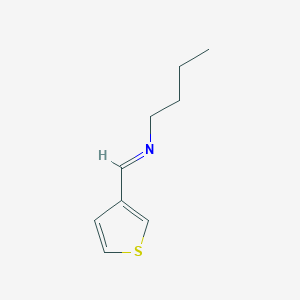
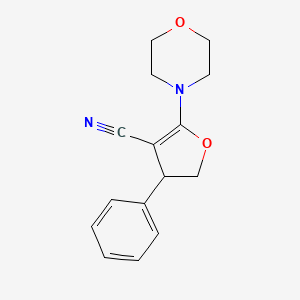
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)

